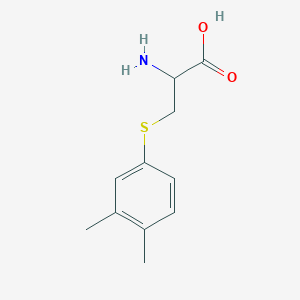
2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3,4-Dimetilbenceno)-L-cisteína: es un compuesto orgánico que presenta un anillo de benceno sustituido con dos grupos metilo en las posiciones 3 y 4, y una porción de L-cisteína unida a través de un átomo de azufre
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de S-(3,4-Dimetilbenceno)-L-cisteína típicamente implica la reacción de 3,4-dimetilbenceno con L-cisteína. Un método común es a través de la sustitución aromática electrofílica, donde el anillo de benceno experimenta reacciones de sustitución para introducir la porción de cisteína. Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para facilitar la reacción .
Métodos de Producción Industrial: La producción industrial de S-(3,4-Dimetilbenceno)-L-cisteína puede implicar reacciones de sustitución aromática electrofílica a gran escala. El proceso se optimiza para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para asegurar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: S-(3,4-Dimetilbenceno)-L-cisteína puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el sulfoxido o la sulfona de nuevo al tioéter.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Reactivos como los halógenos (por ejemplo, bromo, cloro) y catalizadores (por ejemplo, ácidos de Lewis) se emplean comúnmente.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de benceno .
Aplicaciones Científicas De Investigación
S-(3,4-Dimetilbenceno)-L-cisteína tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: El compuesto se estudia por su posible papel en las vías bioquímicas y como una sonda para estudiar las interacciones de proteínas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor de fármacos o en sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción de S-(3,4-Dimetilbenceno)-L-cisteína implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a proteínas y enzimas, afectando su actividad y función. El átomo de azufre en la porción de cisteína puede formar enlaces disulfuro, que juegan un papel crucial en el plegamiento y la estabilidad de las proteínas. Además, el anillo de benceno puede participar en interacciones π-π, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares:
- S-(3,4-Dimetilfenil)-L-cisteína
- S-(3,4-Dimetilbencil)-L-cisteína
- S-(3,4-Dimetilfenil)-L-cisteína éster metílico
Comparación: S-(3,4-Dimetilbenceno)-L-cisteína es única debido a la posición específica de los grupos metilo en el anillo de benceno y la unión de la porción de L-cisteína a través de un átomo de azufre. Esta disposición estructural confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Por ejemplo, la presencia de los grupos metilo puede influir en la reactividad del compuesto y las interacciones de unión, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
Clave InChI |
UIVAQPMCVSDPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
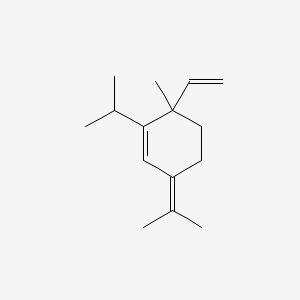
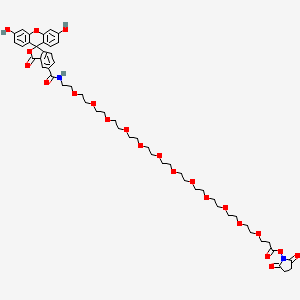

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
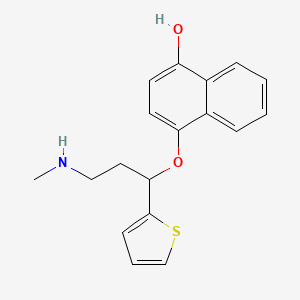
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
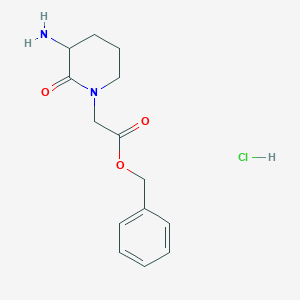
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
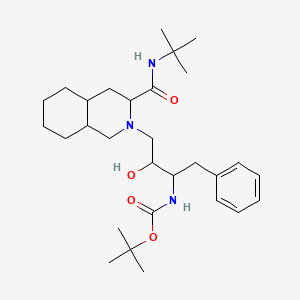
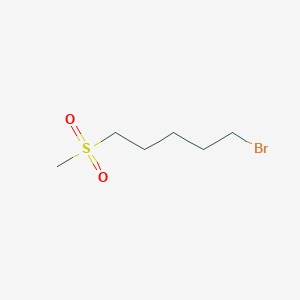
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
